N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Description
N,N,6-Trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with three methyl groups (N,N,6-trimethyl) and a piperazine ring linked to a 3-methylquinoxaline moiety. The pyrimidine-piperazine scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or receptor modulation .
Properties
IUPAC Name |
N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-14-13-18(25(3)4)24-20(21-14)27-11-9-26(10-12-27)19-15(2)22-16-7-5-6-8-17(16)23-19/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZJHHXAKNFKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrimidine core with a piperazine moiety and a quinoxaline derivative, which may enhance its interaction with various biological targets.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 363.4594 g/mol. The structural representation is crucial for understanding its biological activity, as the arrangement of functional groups significantly influences its pharmacological properties.
Preliminary studies suggest that this compound exhibits significant biological activity through various mechanisms, including:
- Inhibition of specific enzymes : The presence of the piperazine moiety may allow for interactions with enzyme active sites.
- Receptor binding : The quinoxaline structure is known for its ability to interact with neurotransmitter receptors, potentially affecting signaling pathways.
Biological Activities
Research has indicated that this compound may possess several biological activities:
-
Anticancer Activity :
- In vitro studies have shown that derivatives similar to this compound exhibit significant anticancer properties against various cancer cell lines, including those resistant to standard therapies. For example, compounds with similar structural frameworks have demonstrated inhibition of BRAF(V600E) and EGFR pathways, which are critical in tumor proliferation and survival .
- Antimicrobial Properties :
- Neuropharmacological Effects :
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazolo[3,4-d]pyrimidine core | Anticancer activity |
| 3-(3-pyridyl)-1H-pyrazolo[3,4-b]quinolin-5(6H)-one | Pyrazoloquinoline structure | Antidepressant effects |
| 2-(2-methylphenyl)-N-(piperidinocarbonyl)acetamide | Piperidine-based structure | Analgesic properties |
This table illustrates how the unique combination of functional groups in this compound may enhance its binding affinity and specificity compared to other compounds.
Case Studies
Recent studies have explored the pharmacological potential of related compounds:
- Anticancer Screening : A study conducted by the National Cancer Institute evaluated several derivatives against a panel of cancer cell lines. Results indicated that certain analogs exhibited over 50% growth inhibition in sensitive cell lines .
- Neuropharmacology Research : Investigations into piperazine derivatives have shown promise in treating anxiety and depression by modulating neurotransmitter systems .
Scientific Research Applications
Chemical Properties and Structure
TQPy has a molecular formula of C20H25N7 and a molecular weight of approximately 363.5 g/mol. It features multiple functional groups, including piperazine and quinoxaline moieties, which contribute to its biological activity. The compound is characterized by its yellow solid state and is soluble in organic solvents like DMSO and ethanol but only slightly soluble in water .
Synthesis and Characterization
The synthesis of TQPy was first reported by researchers at the Institute of Bioorganic and Medicinal Chemistry in Poland. The compound can be synthesized through various methods involving the reaction of pyrimidine derivatives with piperazine and quinoxaline components. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds .
Anticancer Activity
One of the most promising applications of TQPy is in cancer research. Studies have indicated that TQPy exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells through the activation of specific signaling pathways. These findings suggest that TQPy could serve as a lead compound for developing new anticancer agents.
Antiviral Properties
TQPy has also been investigated for its antiviral potential. Research indicates that compounds structurally similar to TQPy can inhibit viral replication mechanisms. In particular, derivatives of TQPy have demonstrated activity against filoviruses, suggesting a potential role in developing antiviral therapies .
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of TQPy. Compounds with similar structures have shown promise in treating neurological disorders by modulating neurotransmitter systems. Preliminary studies suggest that TQPy may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Anticancer Study | TQPy induced apoptosis in leukemia cells | Potential anticancer drug development |
| Antiviral Research | Inhibition of viral replication in vitro | Development of antiviral therapies |
| Neuropharmacology | Modulation of neurotransmitter systems | Potential treatment for mood disorders |
Current State of Research
The current state of research on TQPy is promising but still in the early stages. While initial studies highlight its potential applications, further investigations are required to fully understand its mechanisms of action and therapeutic efficacy. Ongoing research aims to optimize the chemical structure to enhance bioactivity and reduce toxicity.
Limitations and Future Directions
Despite its potential, there are limitations associated with TQPy's application in clinical settings. These include:
- Solubility Issues : Limited solubility in aqueous environments may affect bioavailability.
- Toxicity Profiles : Comprehensive toxicity studies are necessary to ensure safety in human applications.
- Mechanistic Understanding : Further elucidation of its mechanisms at the molecular level is required.
Future research should focus on improving the pharmacokinetic properties of TQPy derivatives, exploring combination therapies with existing drugs, and conducting extensive preclinical trials to validate efficacy across various disease models.
Comparison with Similar Compounds
N-Ethyl-2-[4-(3-Methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine ()
- Key Differences : The ethyl group replaces the N,N,6-trimethyl substitution on the pyrimidine.
- Ethyl groups are less sterically demanding, possibly affecting target binding kinetics .
N-Butyl-6-(Piperazin-1-yl)pyrimidin-4-amine ()
- Key Differences: Lacks the quinoxaline moiety and features a bulkier N-butyl group.
7-(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine ()
- Key Differences: Pyrimidin-5-yl replaces pyrimidin-2-yl, and quinoline substitutes for quinoxaline.
- The pyrimidin-5-yl orientation may alter spatial alignment in binding pockets .
Aqueous Solubility
- Target Compound: Predicted to have moderate solubility due to the balance between hydrophobic methyl/quinoxaline groups and the polar piperazine-pyrimidine core.
- Comparison :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
